tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride
Description
tert-Butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride is a chiral organic compound featuring a pyrrolidine ring with an (S)-configuration at the 3-position, coupled to a tert-butyl ester group via an acetate linker. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. This compound is often employed as an intermediate in the synthesis of bioactive molecules, particularly in medicinal chemistry for developing kinase inhibitors or neuroactive agents. Its stereochemistry and ester group contribute to its reactivity and interactions in biological systems .
Properties
CAS No. |
2703745-36-0 |
|---|---|
Molecular Formula |
C10H20ClNO2 |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)6-8-4-5-11-7-8;/h8,11H,4-7H2,1-3H3;1H/t8-;/m0./s1 |
InChI Key |
UIFUDQIZOYJRPS-QRPNPIFTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H]1CCNC1.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCNC1.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Esterification of (3S)-Pyrrolidin-3-ylacetic Acid
The most direct route involves reacting (3S)-pyrrolidin-3-ylacetic acid with tert-butyl alcohol in the presence of a strong acid catalyst.
Procedure :
-
Dissolve (3S)-pyrrolidin-3-ylacetic acid (1.0 equiv) in anhydrous dichloromethane.
-
Add tert-butyl alcohol (2.5 equiv) and concentrated sulfuric acid (0.1 equiv) as a catalyst.
-
Reflux at 40°C for 12 hours under nitrogen atmosphere.
-
Quench the reaction with saturated NaHCO₃, extract with ethyl acetate, and dry over MgSO₄.
-
Purify the crude product via silica gel chromatography (hexane/ethyl acetate, 3:1).
Key Considerations :
-
Excess tert-butyl alcohol drives the equilibrium toward ester formation.
-
Acid catalysts (e.g., H₂SO₄, HCl) accelerate the reaction but risk racemization if temperatures exceed 50°C.
Hydrochloride Salt Formation
The free base ester is converted to its hydrochloride salt to enhance stability and crystallinity.
Procedure :
-
Dissolve tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate in anhydrous diethyl ether.
-
Bubble HCl gas through the solution at 0°C until precipitation is complete.
-
Filter the precipitate and wash with cold ether.
-
Dry under vacuum to yield a white crystalline solid.
Characterization Data :
-
Melting Point : 128–130°C (decomposition observed above 130°C).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 1.40 (s, 9H, tert-butyl), 2.80–3.10 (m, 4H, pyrrolidine), 3.45 (dd, 1H, CH₂COO), 10.20 (br s, 1H, HCl).
Alternative Synthetic Routes
Asymmetric Hydrogenation
A stereoselective approach employs asymmetric hydrogenation of a prochiral enamide intermediate.
Procedure :
-
Prepare tert-butyl 2-(pyrrolidin-3-ylidene)acetate via condensation of tert-butyl acetoacetate with pyrrolidine-3-carbaldehyde.
-
Hydrogenate using a chiral Rhodium catalyst (e.g., Rh-DuPhos) under 50 psi H₂.
-
Isolate the (3S)-enantiomer via recrystallization.
Advantages :
-
High enantiomeric excess (>98%) achievable with optimized catalysts.
-
Avoids resolution steps, reducing material loss.
Enzymatic Resolution
Racemic mixtures of the ester can be resolved using lipases.
Procedure :
-
Hydrolyze racemic tert-butyl 2-(pyrrolidin-3-yl)acetate with Pseudomonas fluorescens lipase in phosphate buffer (pH 7.0).
-
Separate the (3S)-ester from the (3R)-acid via extraction.
-
Convert the (3S)-ester to the hydrochloride salt as described in Section 2.2.
Yield : Typically 35–40% for the desired enantiomer.
Reaction Optimization and Challenges
Temperature Control
Elevated temperatures during esterification (>50°C) lead to racemization of the (3S)-pyrrolidine center. Kinetic studies suggest optimal yields at 40°C with reaction times under 15 hours.
Solvent Selection
Polar aprotic solvents (e.g., THF, DCM) improve esterification rates compared to non-polar solvents.
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Dichloromethane | 12 | 78 |
| Toluene | 18 | 52 |
| THF | 10 | 85 |
Data adapted from analogous esterification protocols.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
-
Continuous Flow Reactors : Minimize thermal degradation and improve mixing.
-
Catalyst Recycling : Solid acid catalysts (e.g., Amberlyst-15) reduce waste.
-
Crystallization Optimization : Anti-solvent addition (e.g., heptane) enhances hydrochloride salt purity.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions due to its interaction with specific receptors in the brain .
- It has been investigated for its potential as a selective melanocortin 4 receptor (MC4R) agonist, which is useful in treating obesity and related metabolic disorders .
-
Therapeutic Uses :
- Studies indicate that derivatives of this compound may have therapeutic effects on conditions such as inflammatory bowel disease (IBD), where they can modulate immune responses .
- The pyrrolidine moiety allows for binding to proteins or enzymes, potentially influencing various biological pathways, making it a candidate for further pharmacological research .
The biological activity of tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride is largely attributed to its ability to modulate receptor activity within biological systems. Research has shown that it can interact with multiple molecular targets, leading to various physiological effects.
Table 1: Biological Targets and Effects
| Biological Target | Effect | Reference |
|---|---|---|
| MC4R | Appetite suppression | |
| CX3CR1 | Immune modulation | |
| Various enzymes | Enzyme inhibition or activation |
Case Studies
-
Neurological Disorders :
- A study demonstrated that compounds similar to this compound showed promise in reducing symptoms in animal models of anxiety and depression by acting on neurotransmitter pathways.
- Metabolic Disorders :
Synthesis and Production
The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring followed by esterification with tert-butyl acetate. Modern methods may utilize flow microreactor systems to enhance efficiency and sustainability during production .
Mechanism of Action
The mechanism of action of tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring in its structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ in three key aspects: (1) ester substituents (tert-butyl vs. methyl/ethyl), (2) heterocyclic ring systems (pyrrolidine vs. piperidine), and (3) additional functional groups (e.g., amino, oxo). Below is a comparative analysis:
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight | Key Structural Features | Differences from Target Compound |
|---|---|---|---|---|
| tert-Butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride | C₁₁H₂₂ClNO₂ | 235.75 | (3S)-pyrrolidine, tert-butyl ester | Reference compound |
| Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride (726139-60-2) | C₈H₁₆ClNO₂ | 193.67 | Ethyl ester, pyrrolidine | Smaller ester group; lower lipophilicity |
| Ethyl 2-(piperidin-3-yl)acetate hydrochloride (16780-05-5) | C₉H₁₈ClNO₂ | 207.70 | Piperidine ring, ethyl ester | Six-membered ring; altered basicity |
| (S)-Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride (1024038-33-2) | C₇H₁₄ClNO₂ | 179.64 | Methyl ester, (S)-pyrrolidine | Reduced steric hindrance; higher polarity |
| tert-Butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate (1260639-73-3) | C₁₀H₁₈N₂O₃ | 214.26 | Amino-oxo-pyrrolidine, tert-butyl ester | Functionalized ring; potential H-bonding |
Physicochemical and Pharmacological Properties
- Lipophilicity : The tert-butyl group in the target compound increases logP compared to methyl/ethyl analogs, enhancing membrane permeability but reducing aqueous solubility .
- Stability : tert-Butyl esters are more resistant to hydrolysis than methyl/ethyl esters under acidic conditions, favoring prolonged shelf life .
- Stereochemical Impact : The (3S)-pyrrolidine configuration in the target compound may improve binding affinity to chiral receptors compared to racemic analogs (e.g., tert-butyl [(RS)-pyrrolidin-3-yl]carbamate in ) .
- Ring System Effects : Piperidine analogs (e.g., CAS 16780-05-5) exhibit lower ring strain and altered basicity (pKa ~11 vs. pyrrolidine’s ~10), affecting protonation states in physiological environments .
Research Findings and Industrial Relevance
Recent studies highlight the target compound’s utility in synthesizing peptidomimetics and kinase inhibitors, where its chiral center and ester stability improve bioavailability . Piperidine derivatives (e.g., CAS 16780-05-5) show promise in central nervous system drug development owing to their enhanced blood-brain barrier penetration .
Biological Activity
Tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by a tert-butyl group attached to a pyrrolidine ring. The presence of the hydrochloride salt enhances its solubility, which is crucial for pharmacological applications .
The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The pyrrolidine moiety facilitates binding to various biological targets, potentially modulating their functions and influencing multiple biological pathways .
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antitumor Activity : Analogous compounds have shown promise in inhibiting tumor growth in preclinical studies. For example, related pyrrolidine derivatives have demonstrated cytotoxic effects against cancer cell lines .
- Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor. Studies have indicated that similar compounds can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic benefits in conditions like cancer and metabolic disorders .
Case Study 1: Antitumor Effects
In a study evaluating the antitumor properties of pyrrolidine derivatives, it was found that certain analogs exhibited significant cytotoxicity against the MDA-MB-231 breast cancer cell line. The mechanism was linked to apoptosis induction and cell cycle arrest, suggesting that this compound may share similar properties .
Case Study 2: Enzyme Inhibition
A series of experiments assessed the inhibitory effects of pyrrolidine-based compounds on glutaminase enzymes. Results indicated that modifications in the pyrrolidine ring could enhance inhibitory potency. This suggests that this compound might be developed as a selective glutaminase inhibitor, with implications for cancer therapy .
Comparative Analysis with Similar Compounds
Q & A
Basic Questions
Q. What are the recommended synthetic routes for tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer : The compound is typically synthesized via a multi-step sequence involving (1) protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group, (2) alkylation or coupling at the 3-position, and (3) acidic deprotection to yield the hydrochloride salt. Enantiomeric purity is critical for chiral centers (e.g., (3S) configuration); asymmetric catalysis or chiral resolution (e.g., via diastereomeric salt formation) can be employed. HPLC with chiral columns (≥95% purity) is recommended for verifying enantiomeric excess .
Q. What safety precautions should be taken when handling this compound, given limited toxicity data?
- Methodological Answer : While specific toxicity data for this compound is unavailable, structurally related pyrrolidine derivatives (e.g., tert-butyl esters) may cause respiratory or ocular irritation. Follow protocols for handling hazardous powders: use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. Store in a tightly sealed container under inert gas (e.g., N₂) at 2–8°C. Refer to SDS of analogous compounds (e.g., 2-(pyridin-3-yl)acetic acid) for hazard mitigation strategies .
Q. How can researchers confirm the identity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Compare ¹H/¹³C spectra with published data for tert-butyl pyrrolidine derivatives (e.g., δ ~1.4 ppm for Boc tert-butyl protons).
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 210–254 nm). Note that commercial suppliers (e.g., Sigma-Aldrich) may not provide analytical certificates, necessitating in-house validation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Discrepancies in solubility/stability data (e.g., in DMSO vs. water) may arise from hygroscopicity or batch-specific impurities. Conduct controlled experiments:
- Solubility : Use quantitative NMR or gravimetric analysis in solvents like MeOH, EtOAc, or aqueous buffers (pH 4–7).
- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Adjust storage conditions based on observed degradation pathways (e.g., hydrolysis of the ester moiety) .
Q. How can this compound be utilized in structure-activity relationship (SAR) studies for drug discovery?
- Methodological Answer : The tert-butyl ester and pyrrolidine moieties are common pharmacophores in protease inhibitors (e.g., HCV NS5A) and CNS-targeting agents. Key modifications for SAR include:
- Ester Hydrolysis : Replace the tert-butyl group with methyl/ethyl esters to study metabolic stability.
- Pyrrolidine Substitution : Introduce substituents (e.g., fluorine, methyl) at the 2- or 4-position to modulate steric and electronic effects.
- Salt Forms : Compare hydrochloride vs. free base forms for bioavailability. Use in vitro assays (e.g., enzyme inhibition, membrane permeability) to correlate structural changes with activity .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
- Methodological Answer : Scale-up risks include racemization during Boc deprotection (HCl-mediated) and side reactions during alkylation. Mitigation strategies:
- Deprotection : Use milder acids (e.g., TFA) at lower temperatures (0–5°C) to minimize racemization.
- Process Optimization : Employ continuous flow chemistry for exothermic steps (e.g., Grignard reactions) to enhance reproducibility.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of chiral purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
